
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene
Overview
Description
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene is an organic compound with a complex structure, featuring a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene can be achieved through several routes. One common method involves the bromination of 5-(4-chlorophenyl)-2-methylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods often involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. These methods are designed to minimize by-products and optimize the use of reagents.
Chemical Reactions Analysis
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, leading to the formation of the corresponding dehalogenated product.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and iron bromide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-5-(4-chlorophenyl)-2-methylbenzene can be compared with other similar compounds such as:
1-Bromo-4-chlorobenzene: Lacks the methyl group, leading to different reactivity and applications.
1-Bromo-2-methylbenzene: Lacks the chlorine atom, resulting in distinct chemical properties and uses.
1-Chloro-2-methylbenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical properties and makes it valuable for various applications.
Properties
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-1-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEKKNJGSSZLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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